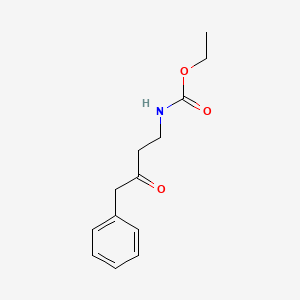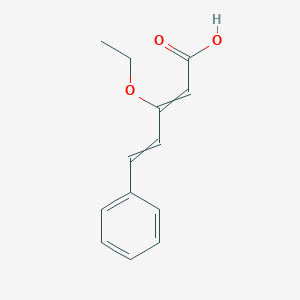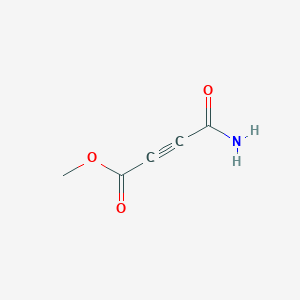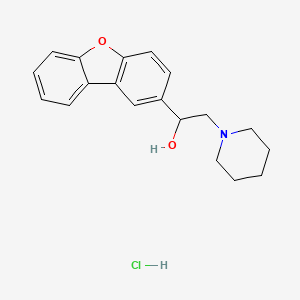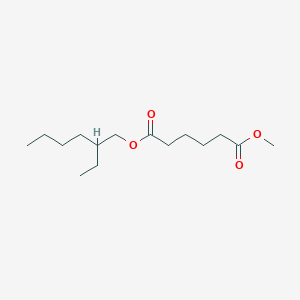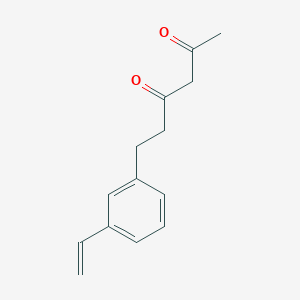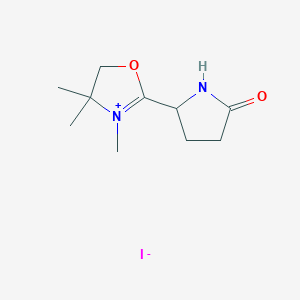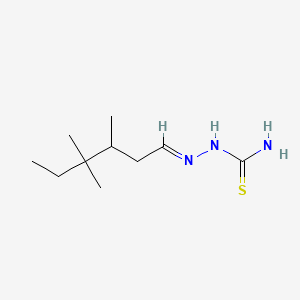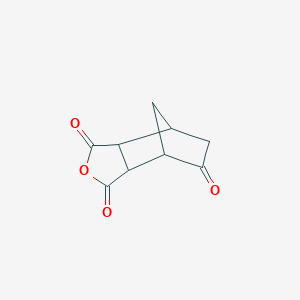![molecular formula C22H10O2 B14493099 4h,8h-Dibenzo[cd,mn]pyrene-4,8-dione CAS No. 65171-43-9](/img/structure/B14493099.png)
4h,8h-Dibenzo[cd,mn]pyrene-4,8-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4h,8h-Dibenzo[cd,mn]pyrene-4,8-dione is a polynuclear aromatic compound known for its unique structural properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4h,8h-Dibenzo[cd,mn]pyrene-4,8-dione typically involves a two-electron reduction of tetrabutylammonium 3,4-dioxo-4H,8H-dibenzo[cd,mn]pyren-12-olate. This reduction yields a trioxy derivative of dibenzo[cd,mn]pyrene, which is stable in solution and exhibits a triplet ground state . The reduction reactions are studied using cyclic voltammetry, UV–VIS spectroscopy, and EPR spectroscopy .
Industrial Production Methods: The process requires careful handling due to the potential for violent reactions during synthesis .
Chemical Reactions Analysis
Types of Reactions: 4h,8h-Dibenzo[cd,mn]pyrene-4,8-dione undergoes various chemical reactions, including reduction and oxidation. The two-electron reduction of this compound results in the formation of a trioxy derivative .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include tetrabutylammonium and other reducing agents. The reactions are typically conducted under controlled conditions to ensure stability and prevent unwanted side reactions .
Major Products Formed: The major product formed from the reduction of this compound is its trioxy derivative, which exhibits unique electronic properties and stability in solution .
Scientific Research Applications
4h,8h-Dibenzo[cd,mn]pyrene-4,8-dione has several scientific research applications, particularly in the fields of chemistry and materials science. Its unique structural properties make it a valuable compound for studying high-spin derivatives of non-Kekulé polynuclear aromatic compounds .
Mechanism of Action
The mechanism of action of 4h,8h-Dibenzo[cd,mn]pyrene-4,8-dione involves its ability to undergo reduction reactions, resulting in the formation of stable trioxy derivatives. These derivatives exhibit unique electronic properties due to the presence of triplet ground states . The molecular targets and pathways involved in these reactions are primarily related to the electronic structure of the compound and its ability to stabilize high-spin states .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to 4h,8h-Dibenzo[cd,mn]pyrene-4,8-dione include:
- 7,8-dioxo-7H,8H-dibenzo[de,hi]naphthacene
- 7,9-dioxo-7H,9H-dibenzo[de,jk]pentacene
Uniqueness: this compound is unique due to its ability to form stable trioxy derivatives with triplet ground states. This property distinguishes it from other similar compounds, which may not exhibit the same level of stability or electronic properties .
Properties
CAS No. |
65171-43-9 |
|---|---|
Molecular Formula |
C22H10O2 |
Molecular Weight |
306.3 g/mol |
IUPAC Name |
hexacyclo[11.7.1.13,19.02,7.09,21.015,20]docosa-1,3(22),4,6,9(21),10,12,15,17,19-decaene-8,14-dione |
InChI |
InChI=1S/C22H10O2/c23-21-13-6-1-4-11-10-12-5-2-7-14-18(12)20(17(11)13)19-15(21)8-3-9-16(19)22(14)24/h1-10H |
InChI Key |
WTGXVKRTQMVSQG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=CC3=C4C(=CC=C3)C(=O)C5=CC=CC6=C5C4=C2C(=C1)C6=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2-Oxido-1,2,5-oxadiazole-3,4-diyl)bis[(4-fluorophenyl)methanone]](/img/structure/B14493017.png)
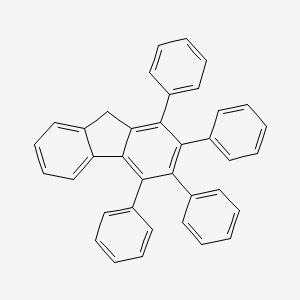
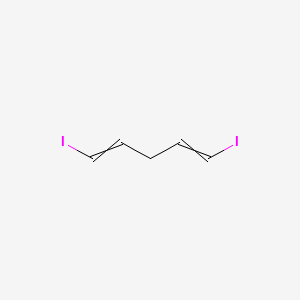
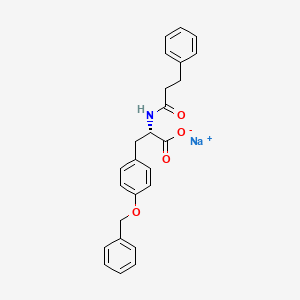
![2,3,5-Trimethyl-4-(pent-3-yn-1-yl)bicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B14493045.png)
